Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound classified under the category of pyrazole derivatives. It features a fused ring system comprising a pyrazole and a pyridine, which contributes to its unique chemical properties. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly as a scaffold for drug development against various diseases, including tuberculosis and other bacterial infections .
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methodologies. One notable method involves a 1,3-dipolar cycloaddition reaction using ethyl propionate and N-aminopyridine sulfates. This approach eliminates the need for intermediate steps traditionally required in earlier synthesis methods, such as converting sulfates into iodine salts .
The molecular structure of pyrazolo[1,5-a]pyridine-3-carboxylic acid consists of a pyrazole ring fused to a pyridine ring with a carboxylic acid functional group at the 3-position. The structural formula can be represented as follows:
Pyrazolo[1,5-a]pyridine-3-carboxylic acid participates in various chemical reactions that expand its utility in organic synthesis. Key reactions include:
The mechanism of action for pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives primarily relates to their interaction with biological targets. For example:
The physical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid include:
Chemical properties include:
Pyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in medicinal chemistry:
Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol [1]. Its core structure consists of a pyrazole ring fused to a pyridine ring at the [1,5-a] positions, with a carboxylic acid substituent at the 3-position. This arrangement confers planar geometry and allows for extensive π-electron delocalization, contributing to its stability and reactivity in chemical transformations [5]. The systematic IUPAC name, "pyrazolo[1,5-a]pyridine-3-carboxylic acid," reflects the fusion numbering and functional group position. Alternative names include "3-pyrazolo[1,5-a]pyridinecarboxylic acid" and "H-pyrazolo[1,5-a]pyridine-3-carboxylic acid," though these are less prevalent in modern literature [1] [3].
Key physicochemical properties include:
Table 1: Thermal and Physicochemical Properties of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid and Selected Derivatives
Compound | CAS Number | Melting Point (°C) | Density (g/cm³) | pKa |
---|---|---|---|---|
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | 16205-46-2 | 199 | 1.41 ± 0.1 (Pred.) | -0.61 ± 0.41 (Pred.) |
4,5,6,7-Tetrahydro derivative | 307307-97-7 | Not reported | 1.45 ± 0.1 (Pred.) | 3.89 ± 0.20 (Pred.) |
Ethyl 5-bromo derivative | 885276-93-7 | Not reported | Not reported | Not reported |
Common derivatives include methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS not specified in results), used as a synthetic intermediate, and the 4,5,6,7-tetrahydro analog (CAS 307307-97-7), a saturated variant with altered ring geometry [4] [6]. The 5-bromo ethyl ester derivative (CAS 885276-93-7) serves as a halogenated building block for cross-coupling reactions [7].
The pyrazolo[1,5-a]pyridine scaffold was first synthesized in the early 20th century, but targeted development of the 3-carboxylic acid derivative emerged later. Key milestones include:
The commercial availability of the compound (≥95–98% purity) from suppliers like Capot Chemical and Accela ChemBio since the early 2000s facilitated broader pharmacological exploration [1]. Notably, its structural similarity to imidazo[1,5-a]pyridine-based antitubercular agents (e.g., Q203) prompted systematic derivatization starting in 2015 [2] [9].
Pyrazolo[1,5-a]pyridine-3-carboxylic acid is classified as a "privileged scaffold" due to its drug-like properties and prevalence in bioactive molecules. Its significance arises from:
Table 2: Biological Activities of Representative Derivatives
Derivative Structure | Target/Activity | Potency (MIC or IC₅₀) | Key Feature |
---|---|---|---|
5k (R₁=5-OMe, R₂=Me, R₃="f") | M. tuberculosis H37Rv | 0.006 μg/mL (MIC) | Nanomolar activity vs. MDR strains |
6j (Diaryl side chain) | INH/RMP-resistant Mtb | <0.002 μg/mL (MIC) | Oral bioavailability (41%) |
US5200415A Amide derivatives | Serotonin 5-HT₃ receptor antagonism | Not disclosed | Early therapeutic validation |
The carboxylic acid functionality enables conversion to key intermediates:
Challenges in N-amination of halogenated pyridines necessitated innovative routes (e.g., Boc protection/deprotection and diazotization) to access C5-chloro analogs like 5p and 5s–5v [2]. Computational studies confirm that electron-donating groups (e.g., 5-OMe) enhance activity by optimizing steric fit in mycobacterial targets [9]. This scaffold’s versatility ensures ongoing relevance in developing antitubercular, anticancer, and anti-inflammatory agents, with over 300,000 pyrazolopyridine derivatives documented in chemical databases [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: